N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound characterized by its unique triazine core structure. The compound features a glycine moiety attached to a 4,6-disubstituted triazine ring, where the substituents include two 4-methoxyphenylamino groups. This structural arrangement contributes to its potential biological activity and chemical reactivity.
The molecular formula of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is , and it has a molecular weight of approximately 499.6 g/mol. The compound's IUPAC name is 2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)acetamide.
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |
| Reduction | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) |
| Substitution | Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄) |
Research indicates that compounds similar to N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine exhibit significant biological activities. Specifically, derivatives of triazine amino acids have shown antifungal properties against Candida albicans and potential anticancer activity through the inhibition of specific enzymes involved in cell proliferation . The exact mechanism of action involves binding to molecular targets which modulate their activity.
The synthesis of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves multi-step organic reactions:
In industrial settings, large-scale reactors and continuous flow processes are employed to optimize efficiency and scalability. Automated systems for monitoring reaction parameters ensure consistency and quality in the final product.
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine has several applications:
Studies on similar compounds have demonstrated their ability to interact with specific enzymes and receptors. For instance, docking studies have shown that triazine derivatives can accommodate well within active sites of enzymes like N-myristoyltransferase (NMT), which may explain their observed biological activities .
Several compounds share structural similarities with N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine:
What sets N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine apart from similar compounds is the specific arrangement and presence of methoxy groups. These groups enhance solubility and stability while influencing chemical reactivity and biological interactions. This unique combination may provide distinct advantages in research and application contexts compared to other triazine-based compounds .